

Fipexide: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Fipexide*

Cat. No.: *B1195902*

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Fipexide is a psychoactive compound of the piperazine class, formerly used as a nootropic agent for the treatment of senile dementia in Italy and France.^[1] Developed in 1983, its use has declined due to rare but severe adverse reactions.^[1] This technical guide provides an in-depth overview of the chemical structure and synthesis of **Fipexide**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Fipexide is chemically described as the amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine (MDBZP).^[1] Its metabolism has been shown to yield MDBZP, which significantly contributes to its biological effects.^[1]

Identifier	Value
IUPAC Name	1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone ^{[1][2]}
Molecular Formula	C ₂₀ H ₂₁ ClN ₂ O ₄ ^[1]
Molar Mass	388.85 g·mol ⁻¹ ^[1]
CAS Number	34161-24-5 ^[1]
SMILES String	Clc4ccc(OCC(=O)N1CCN(CC1)Cc2ccc3OCOc3c2)cc4 ^[1]
InChI Key	BFUJHVVEMMWLHC-UHFFFAOYSA-N ^[1]

Synthesis of Fipexide

The synthesis of **Fipexide** can be achieved through a two-step process involving the alkylation of piperazine followed by a base-catalyzed displacement reaction.

Experimental Protocol

Step 1: Synthesis of 1,4-bis-piperonylpiperazine

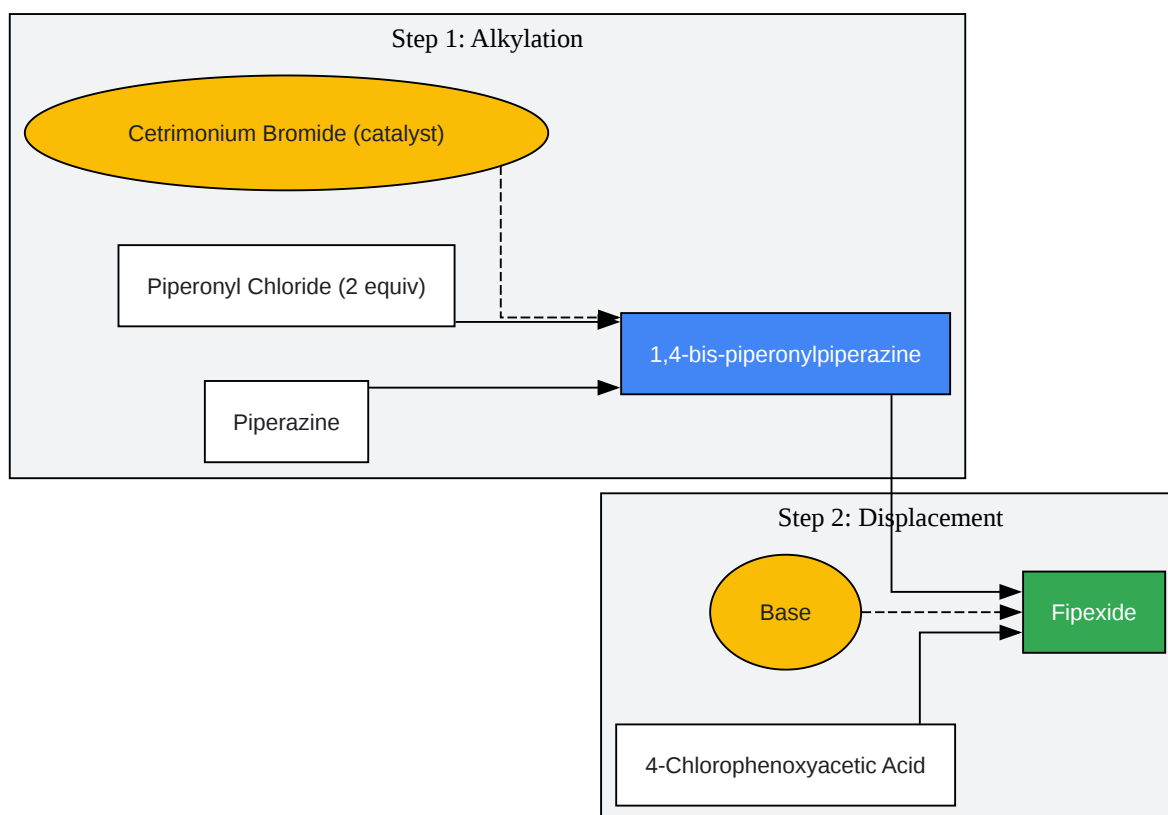
- Reactants: Piperazine (1 equivalent), Piperonyl chloride (2 equivalents), and Cetrimonium bromide (catalytic amount).
- Solvent: A suitable organic solvent for phase-transfer catalysis (PTC).
- Procedure:
 - Dissolve piperazine in the chosen solvent.
 - Add piperonyl chloride and cetrimonium bromide to the reaction mixture.
 - Stir the reaction at an appropriate temperature to facilitate the PTC alkylation.
 - Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
 - Upon completion, the reaction mixture is worked up to isolate the 1,4-bis-piperonylpiperazine intermediate. This typically involves extraction and purification by crystallization or chromatography.

Step 2: Synthesis of **Fipexide**

- Reactants: 1,4-bis-piperonylpiperazine (1 equivalent) and 4-Chlorophenoxyacetic acid.
- Catalyst: A suitable base.
- Procedure:
 - Treat the 1,4-bis-piperonylpiperazine intermediate with 4-Chlorophenoxyacetic acid in the presence of a base.

- The base facilitates the displacement of one of the piperonyl groups.
- The reaction progress is monitored until completion.
- The final product, **Fipexide**, is isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis Workflow

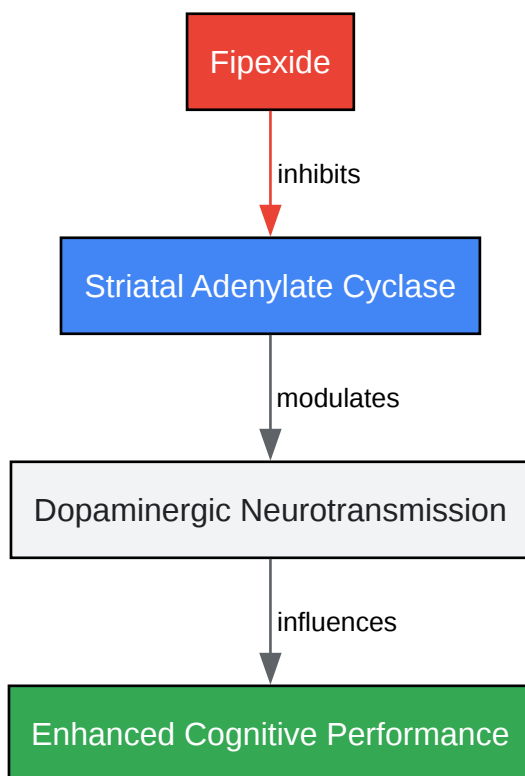


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Caption: Synthetic pathway of **Fipexide**.

Proposed Mechanism of Action

Fipexide is believed to exert its nootropic effects, at least in part, through the modulation of dopaminergic neurotransmission.[3] Studies have indicated that **Fipexide** can reduce the activity of striatal adenylate cyclase, both in its basal state and when stimulated by dopamine. [3][4]



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Caption: Proposed mechanism of action of **Fipexide**.

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References

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